molecular formula C21H23N3O2 B11320895 2-(2,3-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

2-(2,3-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11320895
M. Wt: 349.4 g/mol
InChI Key: VKHMZUDOCMXHMQ-UHFFFAOYSA-N
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Description

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 2,3-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Coupling with Pyrazole Derivative: The phenoxy intermediate is then coupled with a pyrazole derivative, such as 1-(4-methylbenzyl)-1H-pyrazole-5-amine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Final Acetylation: The resulting product is acetylated using acetic anhydride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: Explored for its use in the development of novel materials with specific properties.

    Biological Research: Used as a tool compound to study biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies, including docking and molecular dynamics simulations, are often conducted to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-DIMETHYLPHENOXY)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE
  • 2-(2,5-DIMETHYLPHENOXY)-N-(2-METHYLPHENYL)ACETAMIDE
  • 2-(3,5-DIMETHYLPHENOXY)-N-(2-METHYLPHENYL)ACETAMIDE

Uniqueness

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is unique due to its specific substitution pattern on the phenoxy and pyrazole rings, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O2/c1-15-7-9-18(10-8-15)13-24-20(11-12-22-24)23-21(25)14-26-19-6-4-5-16(2)17(19)3/h4-12H,13-14H2,1-3H3,(H,23,25)

InChI Key

VKHMZUDOCMXHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=CC(=C3C)C

Origin of Product

United States

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